

# Enbezotinib: A Dual RET/SRC Inhibitor for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Enbezotinib |           |
| Cat. No.:            | B10827848   | Get Quote |

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enbezotinib** (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to dually target Rearranged during Transfection (RET) and Src family kinases (SRC). Developed to address therapeutic resistance to existing RET inhibitors, **enbezotinib** has demonstrated significant preclinical activity against wild-type RET, various RET mutations (including solvent front mutations), and RET fusions. Its concomitant inhibition of SRC is intended to mitigate bypass resistance signaling pathways. This technical guide provides a comprehensive overview of the preclinical and early clinical data on **enbezotinib**, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation. While the clinical development of **enbezotinib** was discontinued in June 2023, the data gathered offers valuable insights into the therapeutic strategy of dual RET/SRC inhibition.

#### Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). While selective RET inhibitors have shown clinical efficacy,



acquired resistance, often through new mutations in the RET kinase domain, remains a significant challenge.

The Src family of non-receptor tyrosine kinases are key mediators of various cellular processes, including proliferation, survival, and migration. Upregulation of SRC signaling has been implicated in resistance to targeted therapies, including RET inhibitors, by activating bypass signaling pathways.

**Enbezotinib** was developed as a next-generation TKI with a dual mechanism of action, targeting both RET and SRC. This dual inhibition was hypothesized to provide a more durable anti-tumor response by not only directly inhibiting the primary oncogenic driver but also preemptively blocking a key resistance pathway.

#### **Mechanism of Action**

**Enbezotinib** is a type I TKI that binds to the ATP-binding pocket of both RET and SRC kinases, thereby inhibiting their phosphorylation and downstream signaling.

#### **RET Inhibition**

**Enbezotinib** potently inhibits wild-type and various mutated forms of the RET kinase. By blocking RET autophosphorylation, it effectively shuts down the downstream signaling cascades that promote tumor cell proliferation and survival.

#### **SRC Inhibition**

The inhibition of SRC by **enbezotinib** is a key differentiator. By targeting SRC, **enbezotinib** aims to prevent the activation of bypass signaling pathways that can be triggered by other receptor tyrosine kinases, a known mechanism of resistance to single-agent targeted therapies.[1]

# Preclinical Data Biochemical and Cellular Activity

**Enbezotinib** has demonstrated potent inhibitory activity against RET and SRC in both biochemical and cellular assays.[2][3] It is also notably sparing of the VEGFR2 kinase, which is associated with certain off-target toxicities of other TKIs.[3]



Table 1: Biochemical and Cellular Inhibitory Activity of Enbezotinib

| Target                              | Assay Type               | IC50 (nM)                                                | Cell Line         |
|-------------------------------------|--------------------------|----------------------------------------------------------|-------------------|
| Wild-Type RET                       | Biochemical              | 0.26[4]                                                  | -                 |
| Wild-Type RET                       | Cellular (p-RET)         | ~1[2]                                                    | Ba/F3, TT, LC2/ad |
| RET G810R (Solvent<br>Front Mutant) | Cellular (Proliferation) | 17[2]                                                    | Ba/F3             |
| Panel of 15 RET<br>Mutants          | Cellular (p-RET)         | 2.69 - 108[4]                                            | Ba/F3             |
| SRC                                 | Biochemical              | Potent Inhibition<br>(Specific IC50 not<br>available)[2] | -                 |

## In Vivo Efficacy in Xenograft Models

**Enbezotinib** has shown significant anti-tumor activity in multiple in vivo models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[2][3]

Table 2: In Vivo Efficacy of Enbezotinib in Xenograft Models

| Model Type | Tumor Type | RET Alteration | Dosing        | Outcome                                   |
|------------|------------|----------------|---------------|-------------------------------------------|
| CDX        | -          | KIF5B-RET      | 5 mg/kg[5]    | Marked anti-<br>tumor efficacy[2]         |
| PDX        | -          | RET-driven     | Not specified | Marked anti-<br>tumor efficacy[2]         |
| CDX        | -          | RET G810R      | Not specified | Demonstrated<br>anti-tumor<br>activity[3] |

Specific Tumor Growth Inhibition (TGI) percentages are not publicly available.



#### **Clinical Data: The SWORD-1 Trial**

**Enbezotinib** was evaluated in a Phase 1/2 clinical trial designated SWORD-1 (NCT04161391) in patients with advanced solid tumors harboring RET fusions or mutations. The trial was terminated in May 2023.[6] The following data represents initial findings from the dose-escalation portion of the study.

## **Patient Population and Dosing**

A total of 21 patients with RET-altered NSCLC or MTC were treated with **enbezotinib** at doses ranging from 10 mg to 30 mg once daily (QD).[7]

## **Preliminary Efficacy**

Initial results showed signs of clinical activity in both TKI-naïve and TKI-pretreated patients.[7] [8]

Table 3: Initial Efficacy Results from the SWORD-1 Trial

| Patient Population | Number of Patients | Outcome                                                                                                                                                                         |
|--------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| RET TKI-naïve      | 5                  | 4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two of these achieved a confirmed partial response (at 30 mg QD) with durations of 5.6 and 5.8+ months.[7][8] |
| RET TKI-pretreated | 9                  | 3 patients had tumor regressions of -44%, -27%, and -17%.[7]                                                                                                                    |

### Safety and Tolerability

**Enbezotinib** was generally well-tolerated in the initial phase of the study. The most common treatment-emergent adverse event was Grade 1 or 2 dizziness. At the time of the data release, the maximum tolerated dose (MTD) had not been determined.[7]



#### **Potential Mechanisms of Resistance**

While **enbezotinib** was designed to overcome resistance to other RET inhibitors, particularly those with solvent front mutations, in-silico modeling has suggested potential mechanisms of resistance to **enbezotinib** itself.

- Gatekeeper Mutations: Bulky mutations at the V804 residue of RET may sterically hinder the binding of **enbezotinib**.[4][9]
- Other Kinase Domain Mutations: Mutations in the beta-7 strand region (L881F) and the xDFG motif (S891L) are also predicted to impair enbezotinib docking.[4][9]

# **Experimental Protocols**

The following sections describe the general methodologies for key experiments used in the characterization of **enbezotinib**.

### **In Vitro Kinase Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib against purified kinases.
- Methodology:
  - Recombinant human RET and SRC kinases are incubated with varying concentrations of enbezotinib in a kinase reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.
  - The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
  - The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of <sup>32</sup>P-ATP) or fluorescencebased assays.
  - IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the **enbezotinib** concentration and fitting the data to a sigmoidal doseresponse curve.



## **Cell Viability/Proliferation Assay (MTT Assay)**

• Objective: To assess the effect of **enbezotinib** on the viability and proliferation of cancer cell lines.

#### Methodology:

- Cancer cells harboring specific RET alterations (e.g., Ba/F3 cells engineered to express KIF5B-RET) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of enbezotinib for a specified duration (e.g., 72 hours).
- Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the enbezotinib concentration.

# **Western Blotting for Signaling Pathway Analysis**

- Objective: To investigate the effect of enbezotinib on the phosphorylation status of RET,
   SRC, and their downstream signaling effectors.
- Methodology:
  - Cancer cells are treated with **enbezotinib** at various concentrations and for different time points.



- Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of RET, SRC, and downstream proteins (e.g., ERK, AKT).
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **enbezotinib** in a living organism.
- Methodology:
  - Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (CDX) or fragments of a patient's tumor (PDX) that harbor RET alterations.
  - Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - **Enbezotinib** is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.
  - Tumor volume is measured periodically using calipers.



- At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
- The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Simplified RET and SRC signaling pathways and the inhibitory action of enbezotinib.



# **Experimental Workflow**



Click to download full resolution via product page



Caption: A representative workflow for Western Blot analysis of signaling pathway inhibition.

#### Conclusion

Enbezotinib is a potent dual inhibitor of RET and SRC kinases that has demonstrated promising preclinical activity against a range of RET-driven cancer models, including those with resistance mutations to other RET inhibitors. The dual targeting strategy holds therapeutic potential for overcoming resistance mediated by SRC-activated bypass pathways. While the clinical development of enbezotinib has been discontinued, the data generated from its preclinical and early clinical evaluation provides a valuable foundation for the future development of next-generation TKIs and combination therapies for RET-driven cancers. Further investigation into the mechanisms of resistance to dual RET/SRC inhibition will be crucial for the design of more effective and durable treatment strategies for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 2. medkoo.com [medkoo.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. News enbezotinib (TPX-0046) LARVOL VERI [veri.larvol.com]
- 7. Turning Point Therapeutics Announces Initial Clinical Data From Phase 1/2 SWORD-1 Study of RET Inhibitor TPX-0046 - BioSpace [biospace.com]
- 8. Non Small Cell Lung Cancer TPX-0046 RET mutation LARVOL VERI [veri.larvol.com]
- 9. Enbezotinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



• To cite this document: BenchChem. [Enbezotinib: A Dual RET/SRC Inhibitor for Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-as-a-dual-ret-src-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com